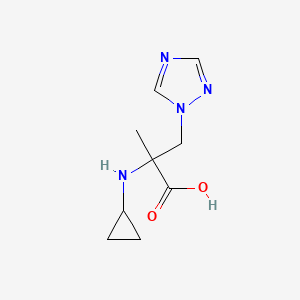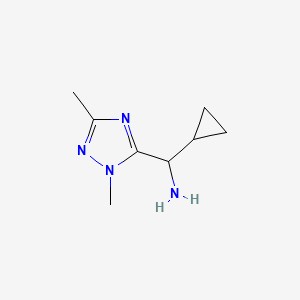
Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine is a chemical compound with the molecular formula C8H14N4 and a molecular weight of 166.23 g/mol It is a derivative of triazole, a five-membered heterocyclic compound containing three nitrogen atoms
Preparation Methods
The synthesis of Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the reaction of cyclopropylamine with 1,3-dimethyl-1H-1,2,4-triazole-5-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce triazole amines .
Scientific Research Applications
Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used as a building block in the synthesis of biologically active molecules, which can be tested for various biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine can be compared with other triazole derivatives, such as:
1-(1H-1,2,4-Triazol-3-yl)methanamine: This compound lacks the cyclopropyl and dimethyl groups, which may result in different chemical and biological properties.
Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine: This compound contains an oxadiazole ring instead of a triazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
cyclopropyl-(2,5-dimethyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C8H14N4/c1-5-10-8(12(2)11-5)7(9)6-3-4-6/h6-7H,3-4,9H2,1-2H3 |
InChI Key |
YBRMJFZRFHACOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C(C2CC2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


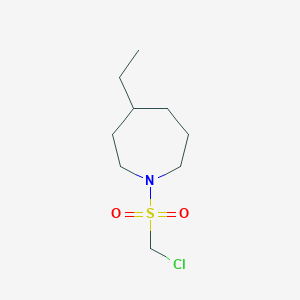
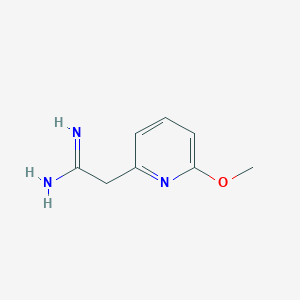
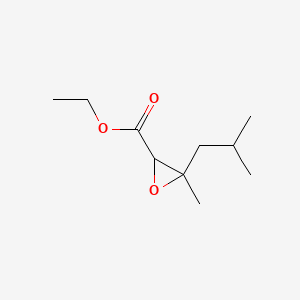
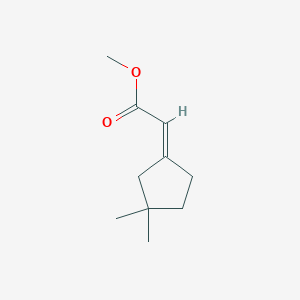
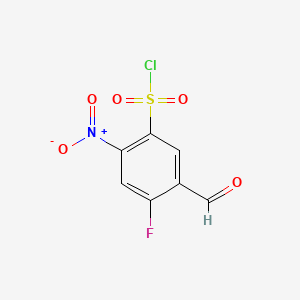

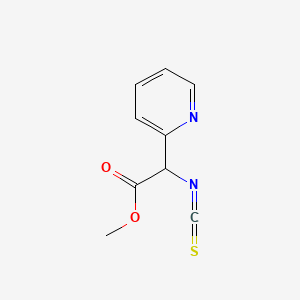


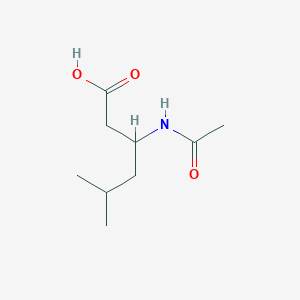
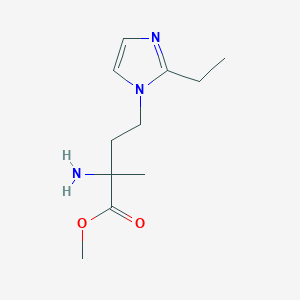
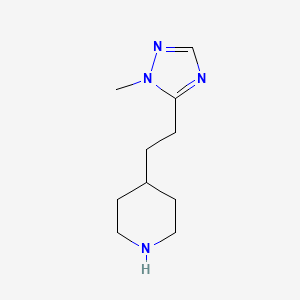
![tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate](/img/structure/B13632770.png)
